N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that contains both thiazole and thiophene rings
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to stabilize microtubules, leading to cell arrest and subsequent apoptosis .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to inhibit the TLR4 signaling pathway .
Pharmacokinetics
The pharmacokinetics of monoclonal antibodies, which include compounds like smr000070343, is known to be highly variable among patients .
Result of Action
Thiazole derivatives have been associated with various cellular effects, such as cell arrest and subsequent apoptosis .
Action Environment
It is known that factors such as body size, sex, antigen mass, serum albumin levels, or the presence of anti-drug antibodies can influence the pharmacokinetics of monoclonal antibodies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-aminothiazole with 2-thiophenecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring. The resulting intermediate is then reacted with acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process would also involve rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and thiophene rings.
Reduction: Reduced forms of the thiazole ring.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide
- N-[4-(2-thienyl)-1,3-thiazol-2-yl]propionamide
- N-[4-(2-thienyl)-1,3-thiazol-2-yl]butyramide
Uniqueness
This compound is unique due to its specific combination of thiazole and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly interesting for the development of new drugs and materials with specialized functions.
Properties
IUPAC Name |
N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-6(12)10-9-11-7(5-14-9)8-3-2-4-13-8/h2-5H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTSLLHZAUHMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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